molecular formula C13H8BrClN2O3 B3455254 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER

2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER

Cat. No.: B3455254
M. Wt: 355.57 g/mol
InChI Key: NCQVKQUBYCNMIU-UHFFFAOYSA-N
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Description

2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that features a combination of bromine, furan, oxadiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The bromination of furan derivatives is a common initial step, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the etherification of the chlorophenyl group with the oxadiazole intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and environmentally friendly reagents is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c1-18-9-3-2-7(15)6-8(9)12-16-17-13(20-12)10-4-5-11(14)19-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQVKQUBYCNMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER
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2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER

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